Technical Guide: Synthesis of 3-Amino-5-(trifluoromethyl)picolinaldehyde
Part 1: Executive Summary & Strategic Analysis The synthesis of 3-Amino-5-(trifluoromethyl)picolinaldehyde (3-Amino-5-(trifluoromethyl)pyridine-2-carbaldehyde) represents a high-value challenge in medicinal chemistry. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The synthesis of 3-Amino-5-(trifluoromethyl)picolinaldehyde (3-Amino-5-(trifluoromethyl)pyridine-2-carbaldehyde) represents a high-value challenge in medicinal chemistry. This scaffold combines three critical functionalities: an electrophilic aldehyde, a nucleophilic ortho-amine, and a lipophilicity-modulating trifluoromethyl group. It is a "privileged structure" for the rapid assembly of fused heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) often targeting kinase pathways (e.g., PIM, PI3K).
The Core Challenge:
The primary synthetic difficulty lies in the instability of the ortho-amino aldehyde motif. These species are prone to self-condensation (Friedländer-type polymerization) and oxidation. Consequently, the synthetic strategy must prioritize late-stage generation of the aldehyde under mild conditions to ensure isolation of the monomeric species.
Retrosynthetic Logic
We employ a disconnection strategy that traces back to the commercially available 2-chloro-3-nitro-5-(trifluoromethyl)pyridine . The critical decision point is the installation of the C2-carbonyl. We reject direct formylation (e.g., Vilsmeier-Haack) due to the electron-deficient nature of the pyridine ring. Instead, we utilize a Nitrile Surrogate Strategy , where the cyano group serves as a masked aldehyde, robust enough to withstand the nitro-reduction step.
Part 2: Detailed Synthetic Protocols
Route A: The Nitrile Reduction Pathway (Primary Method)
This route is preferred for small-to-medium scale (mg to gram) synthesis where speed is critical. It relies on the precise partial reduction of a nitrile to an imine, which hydrolyzes to the aldehyde.[1][2]
Rationale: We must reduce the nitro group without touching the nitrile or the
group. Hydrogenation (, Pd/C) carries a risk of reducing the nitrile to a primary amine. Therefore, an Iron-mediated reduction is the high-fidelity choice.
Protocol:
Charge: Dissolve the nitro-nitrile (1.0 eq) in EtOH/Water (4:1 ratio).
Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (
, 5.0 eq).
Reaction: Heat to reflux (80°C) for 1-2 hours.
Mechanistic Note: The slightly acidic
activates the iron surface, generating Fe(II) species that reduce the nitro group via a nitroso intermediate.
Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Partition between EtOAc and water.[4]
Validation: The product is a fluorescent yellow solid.
H NMR must show the disappearance of the nitro-adjacent proton shift and appearance of a broad singlet (~6.0-7.5 ppm).
Step 3: Controlled DIBAL-H Reduction (The Critical Step)
Rationale: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid and a hydride donor. At -78°C, it adds once to the nitrile to form a stable N-aluminimine intermediate. This intermediate resists further reduction if the temperature is maintained.[3] Hydrolysis releases the aldehyde.
Protocol:
Setup: Flame-dry a 2-neck round bottom flask. Maintain a strict Argon atmosphere.
Solvation: Dissolve the amino-nitrile (1.0 eq) in anhydrous DCM (0.1 M). Cool to -78°C (Dry ice/Acetone bath).
Addition: Add DIBAL-H (1.0 M in Toluene, 2.5 eq ) dropwise over 20 minutes.
Why 2.5 eq? The first equivalent deprotonates the free amine (
). The second equivalent reduces the nitrile. The 0.5 eq ensures completion.
Incubation: Stir at -78°C for 2 hours. Do not let the temperature rise above -60°C.
Quench (The Rochelle Method):
Add MeOH (5 eq) dropwise at -78°C to destroy excess hydride.
Add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) solution.
Allow to warm to RT and stir vigorously for 1 hour. The tartrate chelates aluminum, breaking the emulsion.
Isolation: Separate layers. Extract aqueous with DCM. Dry (
) and concentrate in vacuo without heating above 30°C.
Storage: The product is unstable. Use immediately or store as a frozen benzene solution.
Part 3: Alternative "Robust" Route (Alcohol Oxidation)
For process scalability or if over-reduction occurs in Route A, the Alcohol Oxidation pathway is the industry standard for reliability.
Full Reduction: Treat 3-Amino-5-(trifluoromethyl)picolinonitrile with LiAlH₄ (excess) at 0°C to generate (3-amino-5-(trifluoromethyl)pyridin-2-yl)methanol . This alcohol is stable and can be stored.
Selective Oxidation:
Dissolve the alcohol in DCM or Acetone.
Add Activated Manganese Dioxide (
) (10-20 eq).
Stir at RT for 12-24 hours.
Why MnO₂? It selectively oxidizes allylic/benzylic alcohols to aldehydes and stops. It will not oxidize the amine or the aldehyde further to the acid.
Filter and Evaporate: Yields the pure aldehyde without aqueous workup issues.
Part 4: Data & Visualization
Experimental Workflow Diagram
Troubleshooting & Causality Table
Observation
Probable Cause
Corrective Action
Low Yield in Step 1
Catalyst poisoning or moisture.
Use fresh (yellow, not brown). Ensure rigorous degassing.
Structural Elucidation and NMR Characterization of 3-Amino-5-(trifluoromethyl)picolinaldehyde
This guide is structured as an advanced technical whitepaper for analytical chemists and medicinal chemistry leads. It moves beyond basic spectral listing to focus on structural elucidation logic, specific coupling mecha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical whitepaper for analytical chemists and medicinal chemistry leads. It moves beyond basic spectral listing to focus on structural elucidation logic, specific coupling mechanisms, and validation protocols.[1]
Executive Summary & Chemical Context
Target Molecule: 3-Amino-5-(trifluoromethyl)picolinaldehyde
CAS: 1227490-20-1
Molecular Formula: C
HFNO
Role: A critical fluorinated pyridine building block for kinase inhibitors and agrochemicals.
The Analytical Challenge:
Characterizing this scaffold requires distinguishing between the competing electronic effects of the electron-withdrawing trifluoromethyl group (-CF
) and the electron-donating amino group (-NH). Furthermore, the presence of fluorine introduces heteronuclear coupling (F-H), which often complicates the aromatic region, turning simple doublets into apparent multiplets or broadened singlets.[1]
This guide provides a self-validating protocol to definitively assign the
H NMR spectrum, ensuring the correct regioisomer is identified during synthesis or QC.
Theoretical Spectral Analysis (The "Why")
To accurately interpret the spectrum, we must first model the electronic environment of the two aromatic protons (H4 and H6) and the aldehyde proton.[1]
Electronic Push-Pull Effects
Position 2 (Aldehyde): Strong electron-withdrawing group (EWG). Deshields the ring, but its primary signal is the distinct -CHO proton.[1]
Position 3 (Amine): Strong electron-donating group (EDG) by resonance. Key Effect: Significantly shields the ortho position (H4) and para position (H6), but the ortho effect on H4 is dominant.[1]
Position 5 (Trifluoromethyl): Strong EWG.[1] Deshields H4 and H6.[1]
Position 1 (Nitrogen): The pyridine nitrogen creates a strong deshielding cone at the adjacent positions (H2 and H6). Since C2 is substituted, H6 experiences the strongest deshielding effect.[1]
Predicted Chemical Shifts & Coupling Logic
Proton
Environment
Predicted Shift ()
Multiplicity & Coupling Constants ()
-CHO
Aldehyde
9.80 – 10.10 ppm
Singlet (s) . May show small long-range coupling ( or ) appearing as line broadening.
H6
Aromatic (Adj. to N)
8.40 – 8.70 ppm
Broad Singlet or Doublet .[1] Deshielded by N. Shows meta-coupling to H4 ( Hz) and potentially coupling to CF.[1]
H4
Aromatic (Adj. to NH)
7.20 – 7.50 ppm
Doublet (d) or Multiplet .[1] Shielded by adjacent NH.[1] Shows meta-coupling to H6 () and coupling.
-NH
Amine
6.50 – 7.80 ppm
Broad Singlet (br s) . Highly solvent/concentration dependent.[1] Disappears with DO shake.
The following diagram illustrates the specific coupling pathways that define the signal splitting.
Caption: Network of magnetic interactions. Note that H4 is shielded by the amine, while H6 is deshielded by the ring nitrogen.[1] Both couple to the CF3 group.
Experimental Protocol: The Self-Validating Workflow
To ensure high-fidelity data, do not simply "run the sample."[1] Follow this protocol to validate the structure and avoid common solvent artifacts.
Solvent Selection
Recommended:DMSO-d
.
Reason: The aldehyde and amino groups are polar.[1] DMSO ensures full solubility and slows proton exchange, often allowing the -NH
protons to appear as a distinct doublet (if coupled to H-N) or a sharp singlet, rather than a disappearing blur common in CDCl.[1]
Alternative: Acetone-d
(good for resolving aromatic multiplets).
Avoid: CDCl
(unless necessary) due to potential aggregation and rapid amine exchange.[1]
QC Check: Integration must be exactly 1.0H relative to the aromatic protons. If <1.0H, check for oxidation to carboxylic acid (look for broad -COOH >11 ppm) or hydrate formation (gem-diol).
Note: In DMSO, this may appear as two distinct peaks if rotation is restricted or hydrogen bonding is strong, but usually a single broad peak for primary amines.[1]
Troubleshooting & Common Artifacts
Observation
Diagnosis
Remedial Action
Aldehyde peak missing
Hydrate formation (gem-diol)
Common in presence of water/acid. Dry the sample or switch to anhydrous DMSO.
Extra peaks in aromatic region
Regioisomer contamination
Check coupling constants. 3-amino vs 4-amino isomers have vastly different values (ortho Hz vs meta Hz).
Broad humps baseline
Polymerization
Aldehydes are reactive.[1] Ensure sample is fresh. Filter if visible precipitate exists.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants and chemical shifts).
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1]
The Strategic Advantage of Trifluoromethyl-Substituted Pyridines: A Physicochemical Guide for Drug Discovery
Abstract The strategic incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the profound impact of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the profound impact of trifluoromethyl substitution on the core physicochemical properties of pyridines, offering a critical resource for researchers, scientists, and drug development professionals. By understanding the nuanced effects on electronic character, lipophilicity, basicity, and metabolic stability, researchers can more effectively leverage this privileged structural motif to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This document delves into the causality behind these property modulations and furnishes validated experimental protocols for their precise measurement.
Introduction: The Power of Fluorine in Pyridine Scaffolds
The pyridine ring is a ubiquitous and invaluable scaffold in drug discovery, present in numerous approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and target engagement. However, unsubstituted pyridines can be susceptible to metabolic degradation and may possess suboptimal physicochemical properties. The introduction of a trifluoromethyl group—a compact yet powerfully electron-withdrawing substituent—dramatically alters the electronic and steric landscape of the pyridine ring.[1][2] This strategic fluorination is a well-established method for enhancing metabolic stability, modulating pKa, and increasing lipophilicity, all of which are critical parameters in drug design.[1][3] Understanding the positional effects of the CF₃ group is paramount for rationally designing molecules with desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Positional Isomerism: A Tale of Three Pyridines
The placement of the trifluoromethyl group on the pyridine ring—at the 2-, 3-, or 4-position—is not a trivial consideration. Each isomer exhibits a unique physicochemical profile due to the interplay of inductive and resonance effects.
Electronic Effects: Modulating the Ring's Electron Density
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry, primarily through a strong negative inductive effect (σI).[3] This effect significantly reduces the electron density of the pyridine ring, influencing its reactivity and interactions with biological targets. The magnitude of this withdrawal is position-dependent, as reflected by the Hammett substituent constants (σ).
A key consequence of this electron withdrawal is a marked decrease in the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2). This modulation of pKa is a critical tool for drug designers, as it can influence a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding.[3]
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ability to cross biological membranes.[1] The trifluoromethyl group, being more lipophilic than a hydrogen atom, generally increases the LogP of the parent pyridine. This enhancement in lipophilicity can improve oral absorption and penetration into the central nervous system. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Therefore, the judicious placement of the CF₃ group is key to achieving an optimal LogP for a given therapeutic target.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the three trifluoromethyl-substituted pyridine isomers, providing a clear comparison for researchers.
Property
2-(Trifluoromethyl)pyridine
3-(Trifluoromethyl)pyridine
4-(Trifluoromethyl)pyridine
Unsubstituted Pyridine
pKa
~1.0
~2.8
~3.5
~5.2
Calculated LogP
1.68
1.75
1.28
0.65
Boiling Point (°C)
139-141
113-115
110
115
Density (g/mL at 25°C)
1.275
1.276
1.27
0.982
Note: pKa and LogP values are approximate and can vary depending on the experimental or computational method used. The provided values are for illustrative purposes.
Metabolic Stability: Resisting Biotransformation
A significant driver for the incorporation of trifluoromethyl groups is the enhancement of metabolic stability. The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes.[4][5] The introduction of a CF₃ group can block potential sites of metabolism and deactivate the ring towards oxidative attack.
The strong electron-withdrawing nature of the CF₃ group makes the pyridine ring less susceptible to electrophilic aromatic substitution, a common metabolic pathway.[6] Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to cleavage, preventing metabolic degradation at the trifluoromethyl group itself.[1] By strategically placing the CF₃ group, medicinal chemists can protect metabolically labile positions on the pyridine ring, thereby increasing the compound's half-life and bioavailability.
Experimental Protocols for Physicochemical Profiling
Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following section provides detailed, validated protocols for measuring pKa, LogP, and in vitro metabolic stability.
Determination of pKa by Potentiometric Titration
This protocol outlines the standardized method for determining the acid dissociation constant (pKa) of a compound using potentiometric titration.[7][8]
Principle:
A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[9]
Methodology:
Preparation of Solutions:
Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]
Titration:
Place a known volume (e.g., 25 mL) of the test compound solution in a beaker with a magnetic stirrer.
Immerse the calibrated pH electrode in the solution.
Add the titrant (HCl for bases, NaOH for acids) in small, precise increments (e.g., 0.1 mL).
Record the pH after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
Determine the equivalence point, which is the point of steepest inflection in the curve.
The pKa is equal to the pH at the half-equivalence point.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (LogP).[10][11]
Principle:
The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[12]
Methodology:
Preparation:
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
Partitioning:
Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
Allow the phases to separate completely.
Analysis:
Carefully separate the two phases.
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Calculation:
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination by the shake-flask method.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by CYP enzymes.[13][14]
Principle:
The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.[15]
Methodology:
Incubation:
Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration (e.g., 1 µM).
Pre-incubate the mixture at 37°C.
Initiate the metabolic reaction by adding the cofactor NADPH.
Time-Course Sampling:
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis:
Centrifuge the quenched samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Calculate the intrinsic clearance (Clint) to predict in vivo clearance.[16]
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion and Future Perspectives
Trifluoromethyl-substituted pyridines are a cornerstone of modern drug design, offering a versatile platform for fine-tuning the physicochemical properties of lead compounds. The strategic placement of the CF₃ group allows for the precise modulation of basicity, lipophilicity, and metabolic stability, directly impacting a molecule's pharmacokinetic and pharmacodynamic profile. By understanding the underlying principles governing these effects and employing robust experimental methodologies for their characterization, researchers can accelerate the discovery and development of safer and more effective medicines. The continued exploration of novel fluorination strategies and a deeper understanding of the interactions between fluorinated compounds and biological systems will undoubtedly unlock new therapeutic opportunities.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
Cyprotex. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
ResearchGate. (n.d.). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. Retrieved from [Link]
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850.
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Kleps, I., et al. (2013). Development of Methods for the Determination of pKa Values. Current Organic Chemistry, 17(23), 2735-2768.
Scott, E. E., & Halpert, J. R. (2005). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 280(31), 28491-28494.
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850.
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-274.
ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection. Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. Retrieved from [Link]
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5173.
Linton, A., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2087-2101.
EPA. (n.d.). 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine Properties. Retrieved from [Link]
EPA. (n.d.). 2-hydrazinyl-5-(trifluoromethyl)pyridine Properties. Retrieved from [Link]
EPA. (n.d.). 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties. Retrieved from [Link]
OHIO Open Library. (2023). Advances on the biosynthesis of pyridine rings. Retrieved from [Link]
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
PubMed. (n.d.). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Retrieved from [Link]
PubMed. (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Retrieved from [Link]
NIH. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Retrieved from [Link]
ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]
ResearchGate. (n.d.). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Retrieved from [Link]
Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
PubMed. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Retrieved from [Link]
PubMed. (n.d.). Imidazopyridines as selective CYP3A4 inhibitors. Retrieved from [Link]
NIH. (n.d.). Drug interactions due to cytochrome P450. Retrieved from [Link]
NIH. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
The Strategic Incorporation of the Trifluoromethyl Group in Medicinal Chemistry
The following technical guide details the role of the trifluoromethyl ( ) group in medicinal chemistry, structured for drug development professionals. [1][2][3] Executive Summary: The "Fluorine Effect" In modern pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of the trifluoromethyl (
) group in medicinal chemistry, structured for drug development professionals.
[1][2][3]
Executive Summary: The "Fluorine Effect"
In modern pharmacotherapy, the trifluoromethyl (
) group is not merely a structural decoration but a precision tool for modulating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom, with the moiety serving as a critical bioisostere and metabolic shield.
This guide analyzes the physicochemical causality behind
incorporation, provides actionable synthetic protocols for late-stage functionalization, and examines the structural rationale through FDA-approved case studies.
Physicochemical Profiling: The "Why"
The
group imparts profound changes to a scaffold due to the extreme electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond.
Electronic and Steric Parameters
The
group is a strong electron-withdrawing group (EWG) that alters the pKa of neighboring functional groups, often improving bioavailability by preventing ionization at physiological pH.
Table 1: Comparative Physicochemical Metrics
Substituent
Van der Waals Volume (ų)
Hammett Constant ()
Hansch Lipophilicity ()
Bioisosteric Note
Methyl ()
13.7
-0.17
0.56
Standard alkyl baseline.
Trifluoromethyl ()
21.3
0.54
0.88
Isosteric to Isopropyl/Ethyl; Bio-stable.
Isopropyl ()
24.0
-0.15
1.53
Sterically similar to but metabolically labile.
Chlorine ()
12.0
0.23
0.71
Classical electronic bioisostere.
Data Source: Synthesized from Hansch et al. and Müller et al. [1, 2]
The Lipophilicity-Permeability Axis
The introduction of a
group significantly increases lipophilicity (). Unlike simple alkyl chains, the group does not introduce "metabolic soft spots." This increased lipophilicity enhances membrane permeability, facilitating blood-brain barrier (BBB) crossing—a critical feature for CNS drugs like Fluoxetine .
Diagram: Physicochemical Impact Flow
The following diagram illustrates the causal relationships between
properties and pharmacological outcomes.
Caption: Causal flow from intrinsic CF3 properties to observable pharmacological benefits.
Pharmacological Mechanisms: Metabolic Blocking
One of the primary roles of
is to block Cytochrome P450 (CYP450) mediated oxidation.
Mechanism of Action
CYP450 enzymes typically oxidize lipophilic drugs at electron-rich C-H bonds (e.g., benzylic or aliphatic positions).
C-F Bond Strength: The C-F bond energy (~116 kcal/mol) renders it inert to the radical abstraction mechanisms employed by the heme-iron center of CYP450.
Electronic Shielding: The strong EWG nature of
deactivates the aromatic ring or adjacent carbons towards electrophilic attack by the high-valent Iron-Oxo species ().
Diagram: Metabolic Blocking
Caption: Comparison of CYP450 interaction with Methyl (labile) vs. Trifluoromethyl (stable) groups.
groups were introduced early in synthesis using building blocks (e.g., trifluoroacetic acid). Modern medicinal chemistry emphasizes Late-Stage Functionalization (LSF) , allowing researchers to append to complex scaffolds directly.
Protocol: Innate C-H Trifluoromethylation of Heterocycles
This protocol, adapted from the work of Baran and colleagues [3], utilizes the Langlois Reagent (Sodium trifluoromethanesulfinate). It is ideal for functionalizing electron-deficient heterocycles (pyridines, quinolines) common in drug discovery without pre-functionalization.
Preparation: In a partial vial, dissolve the heteroaromatic substrate (0.2 mmol) in DCM (1.0 mL).
Aqueous Phase: In a separate vessel, dissolve
(3.0 equiv) in water (0.4 mL).
Initiation: Add the aqueous solution to the DCM solution. The mixture will be biphasic.
Radical Generation: Add TBHP (3.0 equiv) dropwise to the stirring mixture at
or Room Temperature (substrate dependent).
Reaction: Stir vigorously for 12–24 hours. The reaction proceeds via the generation of the
radical, which attacks the most electron-deficient position of the heterocycle.
Workup: Dilute with DCM, wash with saturated
and brine. Dry over and concentrate.
Purification: Flash column chromatography.
Validation Check: This reaction relies on the innate reactivity of the heterocycle. If the substrate is highly electron-rich, electrophilic trifluoromethylation (e.g., using Togni's reagent) may be preferred.
Diagram: Radical Mechanism Workflow
Caption: Mechanistic pathway for innate C-H trifluoromethylation using Langlois reagent.
Case Studies in Drug Design
Fluoxetine (Prozac) - SSRI
Role of
: Located on the phenoxy ring.
Mechanism: The
group increases lipophilicity (), ensuring rapid BBB penetration. Crucially, it blocks metabolic hydroxylation at the para-position, significantly extending the drug's half-life (1–4 days for parent, longer for metabolite) [4].
group provides bulk to fill a hydrophobic pocket distinct to the COX-2 enzyme (which has a larger side pocket than COX-1). This steric complementarity is the basis for its selectivity, reducing gastrointestinal side effects associated with COX-1 inhibition [5].
Sitagliptin (Januvia) - DPP-4 Inhibitor
Role of
: Located on the triazolopiperazine fused ring.
Mechanism: The
group prevents oxidative metabolism of the triazole ring. Furthermore, its electron-withdrawing nature modulates the basicity of the nearby piperazine nitrogen, optimizing binding interactions within the DPP-4 active site [6].
References
Hansch, C., et al. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991. Link
Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link
Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS), 2011. Link
Wong, D. T., et al. "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug." Life Sciences, 1995. Link
Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997. Link
Kim, D., et al. "(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2005. Link
3-Amino-5-(trifluoromethyl)picolinaldehyde as a building block for kinase inhibitors
Application Note: Leveraging 3-Amino-5-(trifluoromethyl)picolinaldehyde in Next-Gen Kinase Inhibitor Design Introduction: The "Privileged" Ortho-Amino Aldehyde Scaffold In the rational design of ATP-competitive kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Leveraging 3-Amino-5-(trifluoromethyl)picolinaldehyde in Next-Gen Kinase Inhibitor Design
Introduction: The "Privileged" Ortho-Amino Aldehyde Scaffold
In the rational design of ATP-competitive kinase inhibitors, the 3-amino-5-(trifluoromethyl)picolinaldehyde building block represents a high-value "privileged structure" precursor. Its utility stems from two distinct molecular features:[1][2][3][4]
The Ortho-Amino Aldehyde Motif: The adjacency of the amino group (C3) and the aldehyde (C2) on the pyridine ring primes this molecule for rapid condensation reactions (specifically the Friedländer synthesis) to form fused bicyclic heterocycles. These fused systems—such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —are bioisosteres of the purine ring found in ATP, making them ideal scaffolds for binding to the kinase hinge region.
The Trifluoromethyl (
) Handle: Positioned at C5, the group provides metabolic stability (blocking oxidative metabolism at a vulnerable site) and enhanced lipophilicity. In the final inhibitor architecture, this group typically projects into the kinase "hydrophobic pocket" or interacts with the "gatekeeper" residue, a critical determinant of selectivity (e.g., in c-Kit, VEGFR, or PI3K inhibitors).
This Application Note provides a validated protocol for utilizing this building block to synthesize a 1,8-naphthyridine core, a scaffold validated in clinical kinase inhibitors.
Chemical Utility & Scaffold Construction
The primary application of 3-amino-5-(trifluoromethyl)picolinaldehyde is in the Friedländer Condensation . This reaction involves the condensation of the o-aminoaldehyde with a ketone or aldehyde containing an
Aldol Condensation: Base-catalyzed attack of the ketone enolate on the picolinaldehyde carbonyl.
Cyclodehydration: Intramolecular Schiff base formation between the amino group and the ketone carbonyl, followed by dehydration to aromatize the new ring.
Visualizing the Synthesis Workflow
Figure 1: The Friedländer synthesis pathway converting the picolinaldehyde precursor into the bioactive 1,8-naphthyridine scaffold.
Detailed Experimental Protocol
Objective: Synthesis of a 2-substituted-6-(trifluoromethyl)-1,8-naphthyridine scaffold (Generic Kinase Inhibitor Core).
Target Audience: Medicinal Chemists / Process Chemists.
Materials & Reagents
Component
Specification
Role
3-Amino-5-(trifluoromethyl)picolinaldehyde
>97% Purity
Core Building Block
Acetophenone derivative
1.1 Equiv.
Condensation Partner (R-group donor)
Ethanol (EtOH)
Anhydrous
Solvent
Potassium Hydroxide (KOH)
Pellets/Powder
Base Catalyst
L-Proline
Reagent Grade
Alternative Organocatalyst (Milder conditions)
Step-by-Step Procedure
1. Reaction Setup:
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-(trifluoromethyl)picolinaldehyde (1.0 mmol, 190 mg) in anhydrous Ethanol (10 mL).
Add the ketone partner (e.g., 1-(4-aminophenyl)ethan-1-one for a hinge-binding motif) (1.1 mmol).
Catalyst Addition:
Method A (Robust): Add KOH (0.1 mmol, 10 mol%) dissolved in minimal EtOH.
Method B (Sensitive Substrates): Add L-Proline (0.2 mmol, 20 mol%).
2. Reflux & Cyclization:
Fit the flask with a reflux condenser.
Heat the mixture to 80°C (Reflux) under an inert atmosphere (
or Ar).
Checkpoint 1: Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The aldehyde spot (
) should disappear, replaced by a highly fluorescent product spot (typical of naphthyridines).
Timeframe: Typically 2–6 hours depending on the steric bulk of the ketone.
3. Workup:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure (Rotavap).
Dissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
Dry the organic layer over anhydrous
, filter, and concentrate.
4. Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent Gradient: 0%
40% Ethyl Acetate in Hexanes.
Yield Expectation: 75–85%.
5. Validation:
1H NMR (DMSO-d6): Confirm the disappearance of the aldehyde proton (
ppm) and the appearance of the aromatic naphthyridine protons ( 8.0–9.2 ppm).
LC-MS: Confirm mass
.
Kinase Selectivity & SAR Implications
When incorporating this building block, the resulting 1,8-naphthyridine scaffold orients within the ATP-binding pocket as follows:
Hinge Binding: The Nitrogen at position 1 (N1) and Nitrogen at position 8 (N8) often serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Cys residue in many kinases).
Hydrophobic Pocket: The Trifluoromethyl group (
) at position 6 (derived from the C5 of the starting material) is electronically withdrawing and lipophilic. It typically targets the hydrophobic back-pocket, often improving potency against kinases with accessible gatekeeper residues (e.g., c-Kit , VEGFR ).
Figure 2: Conceptual binding mode of the derived inhibitor. The CF3 group anchors the molecule in the hydrophobic pocket while the naphthyridine core binds the hinge.
References
Friedländer, P. (1882).[6][7] "Ueber o-Amidobenzaldehyd."[6] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
Wang, J., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2."[2] Journal of Medicinal Chemistry, 54(2), 635–654.
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates utility of similar heterocyclic scaffolds).
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of
-Trifluoromethyl
-Amino Ketones
-Trifluoromethyl -Amino Ketones via Decarboxylative and Organocatalytic Mannich Protocols.
Executive Summary
The
-trifluoromethyl -amino ketone motif represents a "privileged structure" in modern drug discovery. The incorporation of a trifluoromethyl () group adjacent to a nitrogen center dramatically alters the physicochemical profile of the molecule—enhancing metabolic stability, increasing lipophilicity, and preventing oxidative metabolism at the -position. Furthermore, these scaffolds serve as direct precursors to -trifluoromethyl -amino acids, a class of non-proteinogenic amino acids vital for peptidomimetic design.
However, the synthesis of these motifs is synthetically non-trivial. It requires the construction of a tetrasubstituted carbon center containing both a nitrogen atom and a strongly electron-withdrawing
group. This guide details two orthogonal, field-validated protocols to overcome the inherent low reactivity and steric hindrance of trifluoromethyl ketimines.
Strategic Analysis: The Synthetic Bottleneck
The Challenge
The primary difficulty lies in the electrophile: Trifluoromethyl Ketimines .
Steric Hindrance: Unlike aldimines, ketimines possess two substituents at the electrophilic carbon, significantly retarding nucleophilic attack.
Electronic Deactivation: While the
group increases electrophilicity, it also destabilizes the imine, making it prone to hydrolysis.
Reversibility: The Mannich addition to ketimines is often reversible (retro-Mannich), leading to low conversion or racemization.
The Solutions
We present two distinct approaches to solve these issues:
Method A (Robust/Scalable): Nickel-Catalyzed Decarboxylative Mannich Reaction.[1] This method utilizes
-keto acids as "masked" enolates. The release of drives the equilibrium forward, overcoming the reversibility issue.
Method B (High Precision): Organocatalytic Asymmetric Mannich Reaction. Utilizing chiral squaramides to activate cyclic ketimines via hydrogen bonding, ensuring high enantioselectivity (ee) for complex heterocycles.
Best for: Scalable synthesis, acyclic substrates, and generating quaternary centers with high diastereocontrol.
Mechanistic Rationale
This protocol relies on the in situ generation of a nucleophilic enolate from a
-keto acid. A chiral Nickel(II)-diamine complex coordinates to the substrate. Decarboxylation is the rate-determining step, which irreversibly generates a reactive enolate species that is immediately trapped by the -imine.
Figure 1: Mechanistic pathway of the Ni-catalyzed decarboxylative Mannich reaction. The loss of CO2 drives the reaction forward.
Detailed Protocol
Materials:
Substrate:
-Keto acid (1.0 equiv) [Freshly prepared or commercial].
Electrophile: Trifluoromethyl
-protected imine (e.g., -PMP or -SOR) (1.2 equiv).
Catalyst:
(10 mol%).
Ligand: Chiral Diamine Ligand (e.g.,
-DBFOX or similar bis-oxazoline) (11 mol%).
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Workflow:
Catalyst Formation:
In a flame-dried Schlenk tube, dissolve
(0.05 mmol) and the Chiral Ligand (0.055 mmol) in THF (2.0 mL).
Stir at 40°C for 30 minutes to ensure complexation (solution typically turns distinct green/blue).
Imine Addition:
Cool the mixture to room temperature (25°C).
Add the Trifluoromethyl imine (0.6 mmol) in one portion.
Reaction Initiation:
Add the
-keto acid (0.5 mmol) slowly over 5 minutes. Note: Gas evolution () may be observed.
Stir the reaction at room temperature. Monitor by TLC or
F-NMR (disappearance of imine signal at -65 to -70 ppm).
Quench & Workup:
Once complete (typically 12–24 h), dilute with EtOAc and quench with sat.
.
Extract aqueous layer with EtOAc (3x). Dry combined organics over
.
Purification:
Concentrate under reduced pressure.
Purify via flash column chromatography (Hexanes/EtOAc). Note:
-amino ketones can be silica-sensitive; add 1% Et3N to the eluent if streaking occurs.
Best for: Cyclic substrates (e.g., Dihydroquinazolines), metal-free conditions, and "Green Chemistry" compliance.
Mechanistic Rationale
This method employs a Bifunctional Squaramide Catalyst . The squaramide moiety acts as a double hydrogen-bond donor to activate the trifluoromethyl ketimine (lowering the LUMO), while the tertiary amine moiety of the catalyst activates the nucleophile (enol/enamine) via deprotonation or H-bonding.
Figure 2: Bifunctional activation mode. The catalyst simultaneously organizes the electrophile and nucleophile.
Detailed Protocol
Materials:
Substrate: Pyrazolone or cyclic ketone (1.0 equiv).
In a vial, dissolve the Trifluoromethyl ketimine (0.2 mmol) and the Squaramide catalyst (0.004 mmol) in DCM (1.0 mL).
Stir for 10 minutes to establish the H-bonding equilibrium.
Addition:
Add the nucleophile (0.2 mmol) to the solution.
Stir at room temperature (or 0°C for higher ee).
Monitoring:
Monitor via
F-NMR. The product signal typically shifts upfield relative to the starting imine.
Isolation:
Directly load the crude reaction mixture onto a silica gel column.
Elute with DCM/MeOH or Hexanes/EtOAc.
Critical Characterization & Troubleshooting
NMR Signature of
-CF
-Amino Ketones
F NMR: The trifluoromethyl group attached to a quaternary carbon usually appears as a singlet between -70 and -80 ppm . If the product has a diastereomer, look for a secondary peak nearby.
H NMR: The -protons (adjacent to the ketone) typically appear as an AB quartet (if the center is chiral) or a singlet, ranging from 3.0 to 4.5 ppm .
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction
Imine hydrolysis
Dry solvent over molecular sieves (3Å). Ensure imine is freshly prepared or stored under Ar.
Low ee
Background reaction
Lower temperature to -20°C. Ensure no trace acid/base contaminants are present on glassware.
Retro-Mannich
Product instability
Avoid acidic workup. Store product at -20°C.
References
Qian, H., et al. "Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis."[1] ACS Omega (2024). Link (Context: Describes Ni-catalyzed decarboxylative Mannich strategies).
Xu, Y., Yuan, W., et al. "Organocatalytic asymmetric Mannich reaction of pyrazoleamides with cyclic trifluoromethyl ketimines."[2] ResearchGate / Organic Chemistry Frontiers (2018). Link (Context: Protocol for squaramide-catalyzed synthesis).
Kano, T., et al. "Direct Asymmetric Mannich Reaction."[3] J. Am. Chem. Soc.[3][4] (2005).[3][5] Link (Context: Foundational work on organocatalytic Mannich reactions).
Trost, B. M., et al. "Acyclic Branched
-Fluoro Ketones for the Direct Asymmetric Mannich Reaction." Angew.[6] Chem. Int. Ed. (2020).[6][7] Link (Context: Advanced metal-catalyzed Mannich protocols).
Mastering the Mobile Phase: A Definitive Guide to the HPLC Analysis of Fluorinated Pyridine Compounds
An Application Guide by a Senior Scientist Abstract Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, lending unique properties such as enhanced metabolic stability, bin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide by a Senior Scientist
Abstract
Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, lending unique properties such as enhanced metabolic stability, binding affinity, and lipophilicity to active molecules.[1] Consequently, the robust and accurate analytical characterization of these compounds is paramount during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose.[1][2] This guide provides an in-depth exploration of the challenges and solutions inherent in the HPLC analysis of fluorinated pyridines. We will dissect the fundamental causes of common issues like peak tailing and poor retention, and present comprehensive, field-proven protocols for both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve symmetric, reproducible, and high-resolution separations.
The Core Challenge: Understanding the Physicochemical Nature of Fluorinated Pyridines
Successful HPLC method development begins with a fundamental understanding of the analyte's interaction with the stationary and mobile phases. Fluorinated pyridines present a dual challenge:
Basicity and Peak Tailing: The pyridine ring possesses a basic nitrogen atom with a typical pKa in the range of 5 to 6.[3] In traditional silica-based reversed-phase columns, this basic nitrogen can undergo strong secondary ionic interactions with acidic residual silanol groups (Si-OH) on the silica surface.[4][5] This unwanted interaction leads to multiple retention mechanisms, resulting in significant peak tailing, reduced column efficiency, and poor quantitative accuracy.[6][7]
Polarity and Retention: Fluorine's high electronegativity can significantly increase the polarity of the pyridine ring, particularly in poly-fluorinated derivatives. This increased hydrophilicity often results in poor retention on non-polar C18 or C8 stationary phases, with analytes eluting at or near the solvent front (void volume).[1][8][9]
The interplay between these two factors dictates the chromatographic strategy. The following diagram illustrates the critical decision-making workflow for selecting an appropriate analytical approach.
Caption: Method Development Workflow for Fluorinated Pyridines.
Strategy 1: Taming Peak Tailing with Reversed-Phase HPLC
For moderately polar fluorinated pyridines, RP-HPLC remains the workhorse method. The key to success lies in mitigating the silanol interactions that cause peak tailing. The most effective strategy is precise control of the mobile phase pH.[3]
The Causality of pH Control
The ionization state of both the pyridine analyte and the silica surface is pH-dependent. By manipulating the pH, we can create an environment that suppresses the undesirable ionic attraction.
Caption: Impact of pH on Pyridine and Silanol Ionization States.
Operating at a low pH (e.g., 2.5-3.0) is the most common and effective approach. At this pH, the pyridine nitrogen is fully protonated, carrying a positive charge, while the surface silanols are protonated and electrically neutral. This eliminates the strong ionic attraction, leading to symmetrical peaks.[3][5]
Protocol 1: RP-HPLC Analysis with Low pH Mobile Phase
This protocol is designed as a robust starting point for the analysis of moderately polar fluorinated pyridines and their reaction mixtures.
Objective: To achieve high-resolution separation with symmetrical peak shapes, suitable for quantification and impurity profiling.
Methodology:
Column Selection:
Start with a modern, high-purity silica, end-capped C18 column (e.g., Waters XSelect CSH C18, Agilent ZORBAX RRHD, Phenomenex Kinetex).
Dimensions: 4.6 x 150 mm, 2.7 µm or 3.5 µm particle size is a good balance of efficiency and backpressure. For higher throughput, consider a 50 mm or 100 mm length.
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare 10 mM ammonium formate in HPLC-grade water. Adjust pH to 3.0 using formic acid. Filter through a 0.22 µm membrane.
Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).
Rationale: Ammonium formate is a volatile buffer, making this method fully compatible with Mass Spectrometry (MS) detection.[10][11] Formic acid is used for pH adjustment and also improves peak shape.[12]
Chromatographic Conditions:
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
Gradient Program: A generic screening gradient is as follows:
Time (min)
% Mobile Phase B
0.0
5
15.0
95
17.0
95
17.1
5
| 20.0 | 5 |
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
Injection Volume: 5 µL.
Detection: UV detector set at 254 nm or a wavelength appropriate for your specific analyte's chromophore.
Sample Preparation:
Dissolve the sample in a solvent mixture that is weak or matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to avoid peak distortion. A concentration of ~0.5 mg/mL is a good starting point.[8]
System Suitability:
Before running samples, inject a standard to verify system performance.
Tailing Factor (Asymmetry): Should be between 0.9 and 1.5 for the main analyte peak.
Theoretical Plates (N): >5000 for the main peak.
Reproducibility: <1% RSD for retention time and peak area over 5 replicate injections.
Strategy 2: Embracing Polarity with HILIC
For highly polar fluorinated pyridines that are unretained in RP-HPLC, HILIC is the superior technique.[9] HILIC utilizes a polar stationary phase and a mobile phase high in organic content. A water-rich layer is adsorbed onto the stationary phase surface, and polar analytes are retained by partitioning into this aqueous layer.[13] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).
Protocol 2: HILIC for Highly Polar Fluorinated Pyridines
This protocol provides a starting point for retaining and separating polar analytes that fail in reversed-phase mode.
Objective: To achieve retention and separation of highly hydrophilic fluorinated pyridine compounds.
Methodology:
Column Selection:
Use a column specifically designed for HILIC separations. Amide or zwitterionic phases are excellent choices.
Example Columns: Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC.[14]
Dimensions: 2.1 x 100 mm, 1.7 µm or 2.1 x 50 mm, 2.6 µm for fast analysis.
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare 10 mM ammonium acetate in HPLC-grade water with 0.1% acetic acid.
Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).
Rationale: HILIC is sensitive to buffer concentration. Ammonium acetate provides the necessary ions to facilitate the partitioning mechanism and is MS-compatible.[10][14]
Chromatographic Conditions:
Flow Rate: 0.4 mL/min for a 2.1 mm ID column.
Gradient Program: Note that the gradient is reversed compared to RP-HPLC:
Time (min)
% Mobile Phase A
0.0
5
8.0
40
9.0
40
9.1
5
| 12.0 | 5 |
Column Temperature: 35 °C.
Injection Volume: 1-2 µL.
Detection: UV (254 nm) or Mass Spectrometry.
Sample Preparation:
Crucial Step: The sample must be dissolved in a high concentration of organic solvent (e.g., 90-95% Acetonitrile) to ensure good peak shape. Injecting a sample dissolved in a high-aqueous solvent will cause severe peak distortion.[14]
Quantitative Data and Method Comparison
The choice of method has a profound impact on chromatographic results. The table below summarizes the expected outcomes for different analytical approaches.
1. Strong interaction with residual silanols.[5]2. Mobile phase pH is too close to analyte pKa.[3]3. Column overload.
1. Lower mobile phase pH to < 3 using formic or trifluoroacetic acid.2. Use a modern, high-purity end-capped column.3. Reduce sample concentration or injection volume.
Poor Retention
1. Analyte is too polar for RP-HPLC.[1]2. Mobile phase is too strong (too much organic).
1. Switch to a HILIC column and method.2. For RP-HPLC, decrease the initial % organic in the gradient.3. Consider a more retentive phase like Phenyl-Hexyl.
Split Peaks
1. Sample solvent is mismatched with the mobile phase.2. Column inlet is partially blocked or has a void.
1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Flush the column; if unresolved, reverse the column and flush. Replace column if necessary.
Baseline Drift
1. Inadequate column equilibration.2. Mobile phase contamination or decomposition.
1. Ensure the column is fully equilibrated with the starting gradient conditions (10-15 column volumes).2. Prepare fresh mobile phase daily.
References
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Jadhav, S. D., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]
Jadhav, S. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Retrieved from [Link]
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems. Retrieved from [Link]
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Shimadzu (Europe). (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Journal of Chromatography A. (n.d.). Journal of Chromatography A. Elsevier. Retrieved from [Link]
Han, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Retrieved from [Link]
Horváth, G., et al. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]
The Strategic Utility of 3-Amino-5-(trifluoromethyl)picolinaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Trifluoromethyl-Pyridine Scaffold in Medicinal Chemistry The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Trifluoromethyl-Pyridine Scaffold in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetics and pharmacodynamics. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry due to its hydrogen bonding capabilities and ability to engage in various biological interactions, the resulting trifluoromethylpyridine (TFMP) core represents a highly sought-after building block in pharmaceutical research and development.[1][2] 3-Amino-5-(trifluoromethyl)picolinaldehyde is a particularly valuable synthon within this class, offering two reactive handles for the construction of diverse and complex heterocyclic systems.
Chemical Profile and Strategic Importance
3-Amino-5-(trifluoromethyl)picolinaldehyde (CAS No. 1060814-59-1) possesses a unique arrangement of functional groups that allows for a variety of synthetic transformations. The aldehyde at the 2-position is a versatile electrophile, while the amino group at the 3-position acts as a potent nucleophile. This ortho-relationship facilitates a range of intramolecular cyclization and condensation reactions, making it an ideal starting material for the synthesis of fused heterocyclic systems.
Property
Value
Source
Molecular Formula
C₇H₅F₃N₂O
PubChem
Molecular Weight
190.12 g/mol
PubChem
Appearance
Off-white to yellow solid
Commercial Suppliers
Solubility
Soluble in most organic solvents
General Knowledge
The trifluoromethyl group at the 5-position serves as a critical modulator of the pyridine ring's electronic properties, enhancing its stability and influencing its interactions with biological targets. This strategic placement of functional groups allows for the efficient construction of novel molecular architectures with potential applications in various therapeutic areas, most notably in the development of kinase inhibitors and other targeted therapies.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. Many approved kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The unique geometry and electronic properties of 3-Amino-5-(trifluoromethyl)picolinaldehyde make it an excellent precursor for the synthesis of pyridopyrimidine and related fused heterocyclic scaffolds that can serve as the hinge-binding motif in kinase inhibitors.
Workflow for Pyridopyrimidine Synthesis
The following workflow outlines a general strategy for the synthesis of a pyridopyrimidine core, a common scaffold in kinase inhibitors, utilizing 3-Amino-5-(trifluoromethyl)picolinaldehyde.
Caption: Synthetic workflow for a kinase inhibitor analog.
Experimental Protocol: Synthesis of a 4-amino-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine Scaffold
This protocol details a representative synthesis of a pyridopyrimidine core from 3-Amino-5-(trifluoromethyl)picolinaldehyde. This scaffold can be further elaborated to generate a library of potential kinase inhibitors.
Materials and Reagents
Reagent
Grade
Supplier
3-Amino-5-(trifluoromethyl)picolinaldehyde
≥95%
Commercially available
Malononitrile
≥99%
Commercially available
Piperidine
Reagent grade
Commercially available
Ethanol
Anhydrous
Commercially available
Phosphorus oxychloride (POCl₃)
Reagent grade
Commercially available
N,N-Dimethylformamide (DMF)
Anhydrous
Commercially available
Ammonium hydroxide (NH₄OH)
28-30% solution
Commercially available
Dioxane
Anhydrous
Commercially available
Step-by-Step Methodology
Step 1: Knoevenagel Condensation
To a solution of 3-Amino-5-(trifluoromethyl)picolinaldehyde (1.90 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (0.66 g, 10.0 mmol).
Add a catalytic amount of piperidine (0.1 mL).
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
The product, 2-((3-amino-5-(trifluoromethyl)pyridin-2-yl)methylene)malononitrile, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Intramolecular Cyclization to form the Pyridopyrimidine Core
The Knoevenagel condensation product from Step 1 can often cyclize in situ or upon further heating. If the cyclized product is not obtained directly, the isolated intermediate can be heated in a high-boiling point solvent such as diphenyl ether to facilitate cyclization.
Alternative one-pot procedure: Combine 3-Amino-5-(trifluoromethyl)picolinaldehyde (1.90 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in ethanol (50 mL) with a catalytic amount of piperidine. Reflux for 6-8 hours until TLC indicates the formation of the cyclized product, 4-amino-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carbonitrile.
Cool the reaction mixture, collect the precipitate by filtration, wash with cold ethanol, and dry.
Step 3: Conversion to a 4-chloro Intermediate
Suspend the 4-amino-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carbonitrile (2.38 g, 10.0 mmol) in phosphorus oxychloride (20 mL).
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.2 mL).
Heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the solution with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-3-carbonitrile.
Step 4: Amination to the Final Scaffold
Dissolve the 4-chloro intermediate (2.57 g, 10.0 mmol) in dioxane (30 mL).
Add ammonium hydroxide solution (28-30%, 15 mL) in a sealed tube.
Heat the mixture to 100-120 °C for 12-16 hours.
Cool the reaction to room temperature.
Pour the reaction mixture into water and collect the precipitated solid by filtration.
Wash the solid with water and dry to afford the desired 4-amino-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine scaffold.
Causality Behind Experimental Choices
Choice of Base in Knoevenagel Condensation: Piperidine is a mild and effective base for promoting the Knoevenagel condensation between an aldehyde and an active methylene compound. Its volatility allows for easy removal after the reaction.
Use of POCl₃ for Chlorination: Phosphorus oxychloride is a standard and efficient reagent for converting hydroxyl or amino groups on heterocyclic rings to chloro substituents, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.
Ammonia Source for Amination: Using a sealed tube reaction with aqueous ammonium hydroxide at elevated temperatures provides the necessary conditions to displace the chloro group with an amino group to furnish the final scaffold.
Conclusion and Future Outlook
3-Amino-5-(trifluoromethyl)picolinaldehyde is a versatile and powerful building block in pharmaceutical synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex heterocyclic scaffolds that are of high interest in drug discovery, particularly in the field of kinase inhibitors. The protocols outlined here provide a foundation for researchers to explore the rich chemistry of this synthon and to develop novel therapeutic agents. The continued exploration of reactions involving this aldehyde will undoubtedly lead to the discovery of new and potent drug candidates.
References
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 118-128. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5432. [Link]
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). [Link]
Jung, M. E., et al. (2012). U.S. Patent No. 8,268,863. Washington, DC: U.S.
El-Gazzar, A. A., et al. (2009). Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives. Journal of Chemical Research, 2009(10), 609-614. [Link]
Sawant, D. N., et al. (2017). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic Chemistry, 107323. [Link]
Chebanov, V. A., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242. [Link]
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. [Link]
O'Shea, P. D., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2284-2339. [Link]
improving yield in the synthesis of trifluoromethylated pyridines
Topic: Improving Yield & Regioselectivity in Pyridine Trifluoromethylation Audience: Medicinal Chemists & Process Scientists Introduction: The "Pyridine Problem" in Fluorine Chemistry You are likely here because your pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Yield & Regioselectivity in Pyridine Trifluoromethylation
Audience: Medicinal Chemists & Process Scientists
Introduction: The "Pyridine Problem" in Fluorine Chemistry
You are likely here because your pyridine substrate is resisting trifluoromethylation, or the yield is abysmal. This is a systemic challenge in heterocyclic chemistry. Pyridines are electron-deficient ("
-deficient"), making them resistant to electrophilic attack, while their basic nitrogen often poisons transition metal catalysts (like Cu or Pd) used in nucleophilic cross-coupling.
This guide moves beyond standard protocols to address the mechanistic bottlenecks limiting your yield. We focus on two primary methodologies: Innate Radical C–H Functionalization (Minisci-type) and Metal-Mediated Cross-Coupling .
Context: This is the preferred method for late-stage functionalization of complex pyridines without pre-functionalization (e.g., no halides required). It utilizes nucleophilic
radicals.
Troubleshooting Guide: Radical Pathways
Q1: I am observing <10% conversion. The starting material remains untouched.
Diagnosis: The
radical is nucleophilic. If your pyridine is electron-rich (e.g., contains -OMe, -NMe2), the radical will not attack the ring efficiently. Conversely, if the ring is too electron-deficient, the radical may be quenched by solvent or oxygen before reaction.
Solution (The "Acid Switch"): Add a Brønsted acid (TFA or TsOH) or a Lewis Acid (
).
Mechanism:[1][2][3][4][5][6] Protonation of the pyridine nitrogen lowers the LUMO energy of the heterocycle, making it significantly more electrophilic and receptive to the nucleophilic
radical.
Protocol Adjustment: Add 1.0–2.0 equiv of TFA.
Q2: I am getting a mixture of C2 and C4 isomers (Regioselectivity issues).
Diagnosis: Minisci-type radicals attack the most electron-deficient positions (C2/C4). In unsubstituted pyridines, this selectivity is poor.[7]
Solution A (Steric Control): If using the Baran reagent (
), the bulky nature of the zinc complex can favor the more accessible C4 position over C2.
Solution B (Blocking Groups): If C4 is the target, but C2 is reacting, you cannot easily "force" C4 selectivity electronically. However, using a removable blocking group (e.g., converting to Pyridine N-oxide) activates C2 but allows subsequent rearrangement or deoxygenation strategies. Note: For strict regiocontrol, cross-coupling (Module 2) is superior to C-H activation.
Q3: The reaction stalls after 50% conversion.
Diagnosis: Radical reactions are often self-terminating due to the buildup of radical quenchers or consumption of the oxidant (e.g., TBHP).
Solution: "Portion-wise Addition." Do not add all oxidant/reagent at once.[8]
Protocol: Add the Langlois reagent and TBHP in 3–4 portions over 24 hours. This maintains a steady-state concentration of radicals and prevents "radical recombination" (dimerization of
Solvent: DMSO:Water (2.5:1 ratio) or DCM:Water (biphasic)
Additive: Trifluoroacetic Acid (TFA) (1.0 equiv) – Critical for yield
Step-by-Step Workflow:
Preparation: In a vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.6 mL).
Acidification: Add TFA (0.5 mmol). Observation: If the substrate is basic, a slight exotherm may occur.
Reagent Addition (Phase 1): Add Baran Reagent (1.5 equiv) and TBHP (2.5 equiv).
Reaction: Stir vigorously at 0°C to Room Temperature .
Technical Insight: Unlike many radical reactions that require heat, this reaction often performs better at lower temperatures to prevent the decomposition of the unstable
radical.
Monitoring & Re-dosing (Phase 2): Monitor by LCMS after 4 hours. If conversion is <50%, add the second portion of Baran Reagent (1.5 equiv) and TBHP (2.5 equiv).
Workup: Dilute with saturated
(to neutralize TFA) and extract with Ethyl Acetate.
Caution: Trifluoromethylated pyridines are often volatile. Do not evaporate solvent to dryness under high vacuum; use a rotovap at controlled pressure (>100 mbar).
Quantitative Data: Reagent Performance Comparison
Reagent System
Mechanism
Key Yield Driver
Primary Failure Mode
Langlois ()
Radical (Oxidative)
Low Cost, Water Tolerance
Poor solubility in organic solvents; requires phase transfer.
Baran ()
Radical (Oxidative)
Solubility & Slow Release
Zinc waste; slightly more expensive.
Ruppert ()
Nucleophilic
Regiocontrol (at Halide)
Moisture Sensitivity ; Protonation of anion ( gas formation).
Umemoto Reagent
Electrophilic
Reacts with Enolates
High Cost; Atom Economy (large leaving group).
References
Innate C-H Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[3] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[3] Link
Photoredox Approaches: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link
Langlois Reagent Basics: Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link
Zinc Reagent Development: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[11] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[11] Link
Copper-Mediated Mechanisms: Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, (14), 1909-1911. Link
The "Promiscuous" Intermediate:
3-Amino-5-(trifluoromethyl)picolinaldehyde is chemically "schizophrenic." It possesses an electron-withdrawing trifluoromethyl group (-CF3) that activates the pyridine ring, while simultaneously hosting a nucleophilic amine (-NH2) and an electrophilic aldehyde (-CHO) in an ortho relationship.
This structural proximity makes it an ideal partner for Friedländer condensations , but it also renders the molecule thermodynamically unstable in isolation. Without proper handling, the amine of one molecule attacks the aldehyde of another, leading to rapid oligomerization (darkening/tars) rather than the desired reaction.
Quick Diagnostic Matrix
Use this table to identify your issue immediately.
Symptom
Probable Cause
Technical Intervention
Material turns dark yellow/brown in storage
Self-Condensation (Oligomerization) . Formation of intermolecular Schiff bases (imines).
Purify: Convert to Bisulfite Adduct (See Protocol A). Store: -20°C under Argon.
M+16 peak in LC-MS (Mass shift)
Oxidation . Conversion of aldehyde (-CHO) to carboxylic acid (-COOH).
Purify: Acid-base extraction is ineffective.[1] Use Bisulfite Adduct method.[1][2][3][4]
Multiple spots on TLC during Naphthyridine synthesis
Competitive Aldol Condensation . The ketone partner is reacting with itself instead of the pyridine.
Optimize: Switch to Proline catalysis or slow-addition of the ketone.
Low Yield in Cyclization
"Anil" Hydrolysis . The intermediate imine formed, but hydrolyzed back to starting material.
Conditions: Ensure anhydrous conditions or use a dehydrating agent (e.g., Molecular Sieves).
Deep Dive: Degradation Pathways
The primary failure mode for this reagent is not oxidation, but Intermolecular Self-Condensation .
Mechanism: The nucleophilic amine (N3) of Molecule A attacks the electrophilic aldehyde (C2) of Molecule B.
Result: This forms a dimer (Schiff base), which retains a nucleophilic amine and an electrophilic aldehyde, allowing the chain to grow into complex oligomers (dark tars).
The CF3 Effect: The electron-withdrawing -CF3 group at C5 makes the aldehyde carbon more electrophilic than in unsubstituted analogs, accelerating this degradation.
Visualizing the Instability
Figure 1: The dual degradation pathways. Self-condensation (yellow path) is the dominant cause of "black tar" formation.
Troubleshooting Protocols
Protocol A: Purification via Bisulfite Adduct
Use this when your starting material has degraded or contains non-aldehyde impurities.
Theory: The aldehyde reacts with sodium bisulfite to form a water-soluble sulfonate salt. Impurities (oligomers, oxidized acids) remain organic-soluble.
Dissolution: Dissolve crude dark material in minimal Ethyl Acetate .
Agitation: Vigorously stir for 1-2 hours. A precipitate may form, or the adduct may stay in the aqueous phase.[2]
Separation:
If solid forms: Filter the solid (this is your protected aldehyde). Wash with Et2O.
If no solid: Separate layers.[2][3][5] Keep the Aqueous Layer (contains product). Discard Organic Layer (contains tar).
Regeneration: Treat the solid/aqueous phase with saturated NaHCO3 (Sodium Bicarbonate) or 10% Na2CO3 until pH ~10. Extract repeatedly with Ethyl Acetate.[5]
Finish: Dry (MgSO4) and concentrate. Use immediately.
Protocol B: Optimizing the Friedländer Condensation
Use this when yields of the 1,8-naphthyridine product are <40%.
The Issue: Kinetic competition. The ketone partner (e.g., acetone, cyclohexanone) often reacts with itself (Aldol) faster than with the bulky, electron-deficient aminopyridine.
Optimization Steps:
Catalyst Switch: Move away from strong bases (KOH/EtOH). Use L-Proline (20 mol%) in DMSO or DMF. Proline forms an enamine with the ketone, which is a more controlled nucleophile.
Slow Addition: Do not dump all reagents together. Add the Ketone slowly to the solution of the Aminopyridine + Catalyst. This keeps the ketone concentration low, favoring cross-reaction over self-aldol.
Acid Catalysis Option: If basic conditions fail, use p-TsOH (5 mol%) in refluxing toluene with a Dean-Stark trap. The acid activates the aldehyde carbonyl, making it more susceptible to the ketone's attack.
Visualizing the Synthesis Workflow
Figure 2: Decision tree for optimizing 1,8-naphthyridine synthesis yields.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution?A:No. In solution, the effective concentration of the amine and aldehyde allows for rapid dimerization. Store as a dry solid at -20°C. If you must store it in solution, convert it to the Bisulfite Adduct (Protocol A) or an Acetal (using Ethylene Glycol/pTsOH), which masks the aldehyde.
Q: Why does the 1H NMR show a broad hump around 8-9 ppm?A: This often indicates the presence of the imine (Schiff base) oligomer. A pure sample should show a sharp singlet for the aldehyde proton at ~10.0–10.2 ppm and a broad singlet for the NH2 at ~7.0–7.5 ppm . If the aldehyde peak is diminished, repurify immediately.
Q: Does the CF3 group affect the reaction rate?A: Yes. The CF3 group is strongly electron-withdrawing.
Acidity: It lowers the pKa of the NH2 protons, making them less nucleophilic than in unsubstituted 2-aminopyridine. This means you may need higher temperatures or stronger acid/base catalysts to initiate the first attack.
Electrophilicity: It makes the aldehyde carbon more electrophilic, which helps the cyclization step once the initial bond is formed.
References
General Reactivity of 2-Amino-3-formylpyridines
Majumdar, K. C., & Samanta, S. (2014). Friedländer synthesis of 1,8-naphthyridines.
Context: Establishes the baseline instability and self-condens
Bisulfite Adduct Purification Method
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.
Context: Validates the purification protocol for aldehydes prone to side reactions.
Synthesis of 1,8-Naphthyridines (Friedländer)
Ghorbani-Vaghei, R., et al. (2017).[6] One-Pot Synthesis of 1,8-Naphthyridines. Synthesis.
Context: Provides conditions for the condensation of 2-amino-3-formylpyridines with active methylenes.[7]
Proline-Catalyzed Condensations
Movassaghi, M., & Hill, M. D. (2006).[6] Single-Step Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
Context: Supports the use of amine catalysts (like proline/TABO) to improve regioselectivity and yield.
optimizing reaction conditions for trifluoromethyl group stability
Topic: Optimizing Reaction Conditions for Trifluoromethyl ( ) Group Stability Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Welcome to the Fluorine Chemistry Support Hub User: Research Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Conditions for Trifluoromethyl (
) Group Stability
Ticket Status: OPEN
Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Fluorine Chemistry Support Hub
User: Research Scientist / Medicinal Chemist
Subject: Troubleshooting
instability, defluorination, and yield loss.
Executive Summary:
The trifluoromethyl group is often viewed as chemically inert, yet it exhibits specific modes of instability under transition-metal catalysis, reducing conditions, and nucleophilic attack. This guide addresses the three most common "failure modes" where the
group is compromised: -Fluoride Elimination , Haloform-type Decomposition , and Radical Hydrodefluorination .
Module 1: Metal-Catalyzed Cross-Coupling
Issue: "I am running a Pd-catalyzed trifluoromethylation, but I observe significant formation of the aryl fluoride (
) or protodefluorinated product instead of ."
Root Cause Analysis: -Fluoride Elimination
In transition metal catalysis (Pd, Cu, Ni), the metal center can insert into the
bond of the group. This is particularly common when the reductive elimination step is slow. The metal "eats" a fluorine atom, ejecting difluorocarbene () and leaving a metal-fluoride species.
The Competition:
Reductive Elimination (Desired):
-Fluoride Elimination (Undesired):
Diagnostic Protocol
Observation
Diagnosis
Product is
-fluoride elimination occurred, followed by reductive elimination of .
Etching on glassware
Formation of or metal fluorides reacting with silica.
Dark metal precipitate
Decomposition of the catalyst due to fluoride poisoning.
Step 1: Ligand Selection (The "BrettPhos" Standard).
You must use a ligand that is bulky enough to accelerate reductive elimination faster than
-elimination.
Recommendation: Use BrettPhos or RuPhos .[1] These bulky, electron-rich biaryl phosphine ligands destabilize the Pd(II) complex, forcing the difficult
bond formation.
Step 2: Fluoride Source Management.
If using nucleophilic trifluoromethylation (
), the fluoride activator (CsF, KF) can promote decomposition.
Fix: Use anhydrous CsF and strictly dry solvents (THF/Dioxane). Water acts as a shuttle for fluoride, accelerating decomposition.
Step 3: Temperature Control.
-elimination typically has a higher activation energy than reductive elimination if the ligand is optimized. However, excessive heat (>120°C) promotes the elimination pathway. Keep reactions between 80–100°C.
Visualizing the Failure Mode
Caption: Kinetic competition between the desired reductive elimination and the destructive
-fluoride elimination pathway.
Module 2: Nucleophilic Stability (
-Carbonyls)
Issue: "My trifluoromethyl ketone/imine is decomposing during workup or subsequent reaction steps. I am losing the
group entirely."
Root Cause Analysis: The Haloform-Type Reaction
The
group is strongly electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic. Under aqueous basic conditions, hydroxide attacks the carbonyl. The anion is a surprisingly good leaving group (pseudohalogen), similar to in the iodoform test.
Mechanism:
(Note: instantly decomposes to )
Troubleshooting FAQ
Q: Can I use NaOH or KOH for hydrolysis of an ester to a
ketone?A:NO. Strong aqueous bases will trigger the haloform cleavage.
Alternative: Use acid hydrolysis (HCl/AcOH) or non-nucleophilic bases if possible. If base is required, use LiOH in specific cases where the lithium cation coordinates to the carbonyl oxygen, sometimes stabilizing the intermediate, but generally, avoid aqueous base.
Q: How do I protect the
ketone?A: Form a hemiacetal or ketal .
Trifluoromethyl ketones exist in equilibrium with their hydrates (
) in the presence of water. This hydrate is stable to haloform cleavage but reactive to other conditions.
Protocol: Store
ketones as their stable hydrates or hemiacetals (e.g., from methanol). Dehydrate immediately before use with molecular sieves or azeotropic distillation.
Visualizing the Decomposition
Caption: The "Haloform" pathway where nucleophilic attack leads to the expulsion and destruction of the CF3 group.
Module 3: Radical Trifluoromethylation
Issue: "I am using photoredox catalysis to install a
group, but I am isolating the difluoromethyl () analog."
Root Cause Analysis: Radical Hydrodefluorination (HDF)
In radical conditions (photoredox or electrochemical), a
-substituted radical anion can form. If this intermediate is too unstable, it ejects a fluoride ion () to form a difluoro-radical, which then abstracts a hydrogen atom (HAT).
Pathway:
Optimization Protocol
Variable
Recommendation
Reasoning
Reductant Strength
Tune of photocatalyst
If the catalyst is too reducing (too negative vs. SCE), it will reduce the product, triggering the HDF cycle.
Proton Source
Exclude acidic protons
Presence of strong acids or H-donors facilitates the final step of HDF. Use aprotic polar solvents (MeCN, DMSO).
Radical Trap
Increase concentration
Ensure the intended radical trap (e.g., the arene) is in excess to capture the radical before the radical anion has time to decompose.
References & Authority
Buchwald, S. L., et al. "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides."[1] Science, 2010.[2] Link
Authority: Defines the BrettPhos ligand system for preventing
-fluoride elimination.
Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 2010. Link
A Senior Scientist’s Guide to Fluorinated Building Blocks in Drug Design: A Comparative Analysis
Introduction: The Fluorine Revolution in Medicinal Chemistry In modern drug discovery, the strategic incorporation of fluorine has transcended trend to become a cornerstone of rational drug design. It is no coincidence t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluorine Revolution in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of fluorine has transcended trend to become a cornerstone of rational drug design. It is no coincidence that a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom.[1][2][3] This is a direct reflection of fluorine's unparalleled ability to modulate a molecule's physicochemical and pharmacological properties with surgical precision.[1][4] Unlike other halogens, fluorine's unique combination of size, extreme electronegativity, and the strength of the carbon-fluorine (C-F) bond provides a toolkit for overcoming common challenges in lead optimization, from poor metabolic stability to weak target affinity.[4][5]
This guide offers a comparative analysis of common fluorinated building blocks. It is designed for drug development professionals to move beyond the intuition-based application of fluorine. We will dissect the causal mechanisms behind fluorine's effects, provide objective experimental data for comparison, and outline validated protocols for assessing these properties in your own drug candidates.
Pillar 1: The Fundamental Physicochemical Impact of Fluorination
Before comparing specific building blocks, it is crucial to understand why fluorine exerts such a profound influence. The rationale is grounded in three core properties:
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[4][6] This allows it to act as a bioisostere for hydrogen, often fitting into receptor pockets without significant steric penalty.[6] The trifluoromethyl (-CF3) group, while larger, is considered a bioisostere for an isopropyl group.[6]
Extreme Electronegativity: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond.[4][7] This powerful inductive electron-withdrawing effect can drastically alter the acidity (pKa) of nearby functional groups, modulate hydrogen bonding capabilities, and influence molecular conformation.[5][6][8]
C-F Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a typical C-H bond (~414 kJ/mol).[9] This inherent strength is the primary reason for fluorine's ability to block metabolic oxidation at susceptible sites.[10][11]
Pillar 2: A Comparative Analysis of Key Fluorinated Building Blocks
The choice of which fluorinated motif to incorporate is highly context-dependent. The following sections compare the most common building blocks—single aromatic fluorine, trifluoromethyl, and difluoromethyl groups—across critical drug-like properties.
Metabolic Stability: Blocking the "Soft Spots"
A primary application of fluorination is to enhance metabolic stability by replacing a metabolically labile C-H bond with a robust C-F bond, thereby preventing oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4][10][11]
Aryl-F (e.g., 4-fluorophenyl): This is the most common strategy. Placing a fluorine atom on an aromatic ring, particularly at a site prone to para-hydroxylation, effectively blocks this metabolic pathway.[12] This simple substitution can dramatically increase a compound's half-life and oral bioavailability.[5] The C-F bond is resistant to cleavage, and the strong electron-withdrawing effect can also deactivate the entire ring towards oxidation.[4]
Trifluoromethyl (-CF3): The -CF3 group is exceptionally stable to metabolic degradation.[9][13] It is often used to replace a methyl or ethyl group that would otherwise be oxidized to a carboxylic acid, a common route of drug inactivation and clearance. Its steric bulk and electronic properties also shield adjacent sites from enzymatic attack.[13]
Difluoromethyl (-CF2H): The -CF2H group also confers significant metabolic stability.[14] While it contains a C-H bond, the two adjacent fluorine atoms strongly deactivate it towards oxidation. This group serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are often metabolic liabilities.[14][15]
Visualizing Metabolic Shielding
The following diagram illustrates how a fluorine atom can physically block the active site of a metabolic enzyme like Cytochrome P450, preventing the oxidation of a drug molecule.
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is critical for membrane permeability and oral absorption.[16] Fluorination provides a powerful tool to fine-tune this property.
Aryl-F: A single fluorine-for-hydrogen substitution on an aromatic ring generally increases LogP by approximately 0.1 to 0.5 units.[5] This modest increase can be ideal for enhancing passive diffusion across cell membranes without pushing the molecule into a range of excessive lipophilicity, which can lead to poor solubility and off-target effects.[6]
Trifluoromethyl (-CF3): The -CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[17] This makes it one of the most effective groups for significantly increasing a molecule's overall lipophilicity, which can be crucial for penetrating the blood-brain barrier.[18] However, this large increase must be carefully managed to avoid poor aqueous solubility.[17]
Difluoromethyl (-CF2H): The -CF2H group is also lipophilic but less so than -CF3. It acts as a "lipophilic hydrogen bond donor," a unique property where the acidic proton can form weak hydrogen bonds while the overall group contributes to lipophilicity.[14][19] This dual nature makes it a fascinating tool for modulating solubility and binding interactions simultaneously.[15]
Trifluoromethoxy (-OCF3): This group is even more lipophilic than -CF3, with a π value of +1.04.[20] It is used when a substantial increase in lipophilicity is required, often imparting greater metabolic stability than a simple methoxy group.[21]
Acidity and Basicity (pKa): Modulating Ionization
The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic centers, which is a critical parameter influencing a drug's absorption, distribution, and receptor binding.[5][22]
Impact on Amines: Placing fluorine on an alkyl chain attached to a nitrogen atom will decrease the basicity (lower the pKa) of the amine. The effect is distance-dependent: fluorination at the β- or γ-position can lower the pKa by 1-3 units.[23] This is a widely used strategy in CNS drug design to reduce the positive charge of an amine at physiological pH (7.4), thereby improving its ability to cross the blood-brain barrier.[23]
Impact on Acids: Conversely, fluorination increases the acidity of carboxylic acids and alcohols. Trifluoroacetic acid, for example, is a much stronger acid than acetic acid due to the inductive stabilization of the conjugate base by the three fluorine atoms.[13]
Comparative Data Summary
The table below summarizes the typical effects of common fluorinated building blocks on key physicochemical properties compared to a non-fluorinated parent compound (e.g., replacing -H or -CH3).
Note: These values are approximate and can vary significantly based on the molecular context.
Pillar 3: Experimental Protocols for Validation
Trustworthiness in science comes from reproducible, validated data. The following protocols are standard, self-validating methods for assessing the impact of fluorination on your compounds.
Experimental Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To measure the octanol-water partition coefficient (LogP) as a proxy for lipophilicity.
Causality: This method directly measures the equilibrium distribution of a compound between a nonpolar phase (n-octanol) and a polar phase (water-saturated buffer), which mimics the partitioning behavior required to cross biological membranes.[16]
Methodology:
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Also, saturate n-octanol with the buffer. This pre-saturation is critical to ensure the two phases are in equilibrium and volumes do not change during the experiment.
Partitioning: In a glass vial, add 1 mL of the buffer-saturated n-octanol and 1 mL of the octanol-saturated buffer. Add a small aliquot (e.g., 10 µL) of the compound stock solution.
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
Separation: Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the octanol and aqueous layers.
Quantification: Carefully remove a known volume from both the top (octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Experimental Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Causality: Liver microsomes contain a high concentration of CYP450 enzymes, the primary drivers of Phase I drug metabolism. By incubating the compound with microsomes and a necessary cofactor (NADPH), we can simulate and measure the rate of metabolic clearance.[11][25]
Methodology:
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in buffer.
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL). Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This cofactor is essential for CYP450 activity.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically ice-cold acetonitrile containing an internal standard). The organic solvent immediately denatures the enzymes, halting the reaction.
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line (-k) is the elimination rate constant. From this, calculate the in vitro half-life (t½) as 0.693 / k.
Visualizing the Workflow for Building Block Selection
This diagram outlines a logical workflow for selecting and validating a fluorinated building block during lead optimization.
Caption: A rational workflow for fluorination strategy.
Conclusion
The strategic use of fluorinated building blocks is a powerful and indispensable tool in modern drug discovery. By understanding the distinct physicochemical consequences of incorporating different motifs—from the modest lipophilicity increase of a single fluorine atom to the profound metabolic blocking and pKa-lowering effects of a trifluoromethyl group—medicinal chemists can rationally design molecules with superior pharmacokinetic and pharmacodynamic profiles. The decision to use a specific building block should not be arbitrary but rather a hypothesis-driven choice, grounded in the principles outlined in this guide and validated through rigorous experimental protocols. As synthetic methodologies for creating novel fluorinated building blocks continue to advance, so too will our ability to craft safer and more effective medicines.[26]
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
Taylor, N. F. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 433-442. [Link]
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Le Studium Conference. [Link]
Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]
ResearchGate. (n.d.). Synthesis of α‐fluorocycloalkyl building blocks via addition of bromine... ResearchGate. [Link]
Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]
Kieffer, C., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemMedChem. [Link]
University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. [Link]
ResearchGate. (2026). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. [Link]
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. [Link]
ResearchGate. (n.d.). Chemical characteristics of the trifluoromethyl group. ResearchGate. [Link]
Al-aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]
University of Zurich. (n.d.). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. Department of Chemistry. [Link]
Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
Oxford Academic. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]
Tautermann, C. S., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]
ResearchGate. (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [Link]
ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines... ResearchGate. [Link]
OUCI. (n.d.). Case studies of fluorine in drug discovery. OUCI. [Link]
Singh, R. P., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. [Link]
Shibata, N., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. [Link]